molecular formula C12H20BN3O2 B1457753 N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine CAS No. 1704065-76-8

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

Cat. No. B1457753
M. Wt: 249.12 g/mol
InChI Key: RQWYFXADYJWGOP-UHFFFAOYSA-N
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Description

“N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C14H22BNO2 . It appears as a white to light yellow powder or crystal .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed, similar compounds have been used as electrolyte additives to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point ranges from 123.0 to 127.0 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has been conducted on synthesizing pyrimidine-linked pyrazole heterocyclic compounds, which showed potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020). This underscores the role of N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine in generating compounds with significant biological activities.

Antifungal Applications

Another study highlighted the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against types of fungi like Aspergillus terreus and Aspergillus niger, indicating the potential of related compounds in antifungal treatments (Jafar et al., 2017).

Safety And Hazards

The compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Protective measures include wearing protective gloves, eye protection, and face protection. If skin contact occurs, it should be washed thoroughly with water. If eye irritation persists, medical attention should be sought .

Future Directions

One potential application of this compound is in the field of lithium metal batteries. As an electrolyte additive, it can help form a solid electrolyte interface (SEI) that suppresses lithium dendrite growth, enhancing the safety and performance of the battery .

properties

IUPAC Name

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10(16(5)6)15-8-14-9/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWYFXADYJWGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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